4-Hydroxy-1H-indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h1-4,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCFTHLZBHZMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344124 | |
| Record name | 4-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-76-1 | |
| Record name | 4-Hydroxyindole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Hydroxy 1h Indole 3 Carboxylic Acid
Retrosynthetic Analysis of the 4-Hydroxy-1H-indole-3-carboxylic acid Core
A primary retrosynthetic disconnection for this compound involves the direct carboxylation of the C3 position of a 4-hydroxyindole (B18505) precursor. This approach is synthetically feasible and represents a convergent strategy. Further disconnection of the 4-hydroxyindole core can then be envisioned through several established indole (B1671886) syntheses, which form the basis for the subsequent sections. The protection of the phenolic hydroxyl group is a critical consideration in many of these pathways to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) (Bn), silyl (B83357) ethers, or acetate (B1210297) esters, the latter being readily cleaved under mild conditions.
Classical Total Synthesis Approaches to this compound
Classical methods for indole synthesis have been adapted to produce the 4-hydroxyindole scaffold, often requiring specific starting materials and reaction conditions to achieve the desired regiochemistry.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgmdpi.com For the synthesis of 4-hydroxyindoles, this would necessitate the use of a (3-hydroxyphenyl)hydrazine derivative. The free hydroxyl group can interfere with the acidic conditions of the reaction, often leading to side products or polymerization. Therefore, protection of the hydroxyl group, for instance as an acetate (4-acetoxy), is a common strategy. chemicalbook.combiosynth.comchemicalbook.com The synthesis of 4-acetoxyindole (B1630585) can be achieved by treating 4-hydroxyindole with acetic anhydride (B1165640) in the presence of a base like pyridine. chemicalbook.com The resulting 4-acetoxyindole can then be hydrolyzed to yield 4-hydroxyindole.
The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org This is followed by tautomerization to an enamine, a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgorganic-chemistry.org
| Starting Materials | Reagents and Conditions | Product | Key Considerations |
| (3-Acetoxyphenyl)hydrazine, Pyruvic acid | 1. Formation of hydrazone; 2. Acid catalyst (e.g., H₂SO₄, PPA), heat | 4-Acetoxy-1H-indole-2-carboxylic acid | The acetoxy group protects the hydroxyl functionality during the acidic cyclization. Decarboxylation and deprotection would be required to obtain 4-hydroxyindole. |
| 4-Benzyloxyphenylhydrazine, Ethyl pyruvate (B1213749) | 1. Hydrazone formation; 2. Lewis acid (e.g., ZnCl₂) or Brønsted acid, heat | Ethyl 4-benzyloxy-1H-indole-2-carboxylate | The benzyl ether is a stable protecting group under these conditions and can be removed by hydrogenolysis. |
Table 1: Hypothetical Adaptations of the Fischer Indole Synthesis for 4-Hydroxyindole Derivatives.
Larock Indole Synthesis Modifications
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgresearchgate.net To apply this method to the synthesis of 4-hydroxyindoles, a 2-halo-3-hydroxyaniline derivative would be the required starting material. Similar to the Fischer synthesis, protection of the hydroxyl group is generally necessary to ensure compatibility with the reaction conditions.
The catalytic cycle of the Larock synthesis typically involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and yield the indole product. wikipedia.org The regioselectivity of the alkyne insertion is a key aspect of this synthesis. nih.gov
| Starting Materials | Catalyst and Reagents | Product | Key Considerations |
| 2-Iodo-3-benzyloxyaniline, 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, heat | 4-Benzyloxy-2-methyl-3-phenyl-1H-indole | The benzyl-protected aniline (B41778) allows for the palladium-catalyzed cyclization. Subsequent deprotection would yield the 4-hydroxyindole derivative. |
| 2-Bromo-3-methoxyaniline, Diphenylacetylene | Pd catalyst (e.g., Pd[P(o-tol)₃]₂), Na₂CO₃, NMP, heat | 4-Methoxy-2,3-diphenyl-1H-indole | The use of more readily available bromo or chloroanilines may require specific ligands and conditions. nih.gov The methoxy (B1213986) group can be cleaved to a hydroxyl group in a subsequent step. |
Table 2: Potential Larock Indole Synthesis Routes to 4-Hydroxyindole Derivatives.
Nenitzescu Indole Synthesis and Related Methods for 5-Hydroxyindoles
The Nenitzescu indole synthesis is a well-established method for producing 5-hydroxyindole (B134679) derivatives through the reaction of a benzoquinone with a β-aminocrotonate. nih.govdrugfuture.com The reaction mechanism involves a Michael addition, followed by a cyclization and elimination sequence. While highly effective for 5-hydroxyindoles, this method is not suitable for the direct synthesis of 4-hydroxyindoles due to the inherent regioselectivity of the initial Michael addition to the benzoquinone substrate.
A related classical method, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline. chimicatechnoacta.ru A modified version of this reaction using 3-aminophenol (B1664112) and benzoins under acidic conditions has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. researchgate.netresearchgate.neturfu.rursc.org This approach offers a direct, albeit non-regioselective, route to the 4-hydroxyindole scaffold. The separation of the resulting isomers is a necessary subsequent step. researchgate.net
| Reaction | Starting Materials | Product(s) | Relevance to 4-Hydroxyindole Synthesis |
| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Primarily yields 5-hydroxyindoles; not a direct route to 4-hydroxyindoles. |
| Modified Bischler-Möhlau Synthesis | 3-Aminophenol, Benzoin (B196080) | Mixture of 2,3-diphenyl-4-hydroxyindole and 2,3-diphenyl-6-hydroxyindole | Provides a direct but non-regioselective synthesis of the 4-hydroxyindole core. researchgate.net |
Table 3: Comparison of Nenitzescu and Bischler-Möhlau Syntheses for Hydroxyindoles.
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity in the construction of complex molecular architectures.
Transition Metal-Catalyzed Indole Annulation
Palladium-catalyzed reactions have been instrumental in the development of new routes to indoles. One such method involves the palladium-catalyzed dearomatization of 2-alkynylanilines using a hypervalent iodine reagent, which leads to the formation of 4-acetoxyindoles. researchgate.netnih.gov This process is believed to proceed through an oxidative dearomatization followed by a cascade of nucleophilic addition, cyclization, and rearomatization. The resulting 4-acetoxyindoles can be readily hydrolyzed to the corresponding 4-hydroxyindoles.
Another approach involves the reductive cyclization of o-halo-keto compounds. For instance, the palladium-catalyzed hydrogenation of N-oxoacyl o-bromoanilides can lead to the formation of 3-hydroxy-2-oxindoles, which are valuable precursors for further transformations. nih.gov While not a direct synthesis of 4-hydroxyindoles, these methods highlight the versatility of palladium catalysis in constructing the core indole structure.
| Method | Starting Materials | Catalyst and Reagents | Product | Key Features |
| Oxidative Dearomatization/Cyclization | 2-Alkynylaniline | PhI(OAc)₂ | 4-Acetoxyindole | Rapid synthesis from readily available starting materials. researchgate.net |
| Reductive Cyclization | N-Oxoacyl o-bromoanilide | Pd catalyst, H₂ | 3-Hydroxy-2-oxindole | Forms the oxindole (B195798) core which can be a precursor to indoles. nih.gov |
Table 4: Examples of Modern Catalytic Approaches to Indole Derivatives.
Organocatalytic Strategies in Indole Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts for the construction of complex molecular architectures with high stereoselectivity. acs.orgoup.com These small organic molecules operate via distinct activation modes, such as iminium ion, enamine, Brønsted acid, or hydrogen bond catalysis, to facilitate bond formation. oup.com In the context of indole synthesis, organocatalysis is frequently employed in asymmetric reactions to create chiral indole-containing heterocycles. capes.gov.bracs.org
While a specific organocatalytic route for the de novo synthesis of this compound is not prominently featured in the literature, the principles can be applied to the functionalization of a pre-formed indole nucleus or the construction of its precursors. For instance, chiral Brønsted acids, such as phosphoric acids, have proven highly effective in catalyzing enantioselective Friedel-Crafts alkylations of indoles and in transfer hydrogenations of 3H-indoles to produce optically active indolines. organic-chemistry.org
Key strategies in organocatalytic indole synthesis include:
Asymmetric Friedel-Crafts Reactions: This reaction involves the alkylation of the electron-rich indole nucleus. Chiral organocatalysts can control the stereochemistry of the addition, which is crucial for the synthesis of biologically active molecules.
Cascade Reactions: Organocatalysts can initiate a cascade of reactions, where multiple bonds are formed in a single operation, leading to the rapid assembly of complex polycyclic indole alkaloids from simple precursors. oup.com
Dearomatization Reactions: The dearomatization of indole derivatives using organocatalysis provides access to valuable three-dimensional structures like spiroindolines. oup.com
A potential organocatalytic approach to a precursor for the target molecule could involve the asymmetric functionalization of a 4-hydroxyindole substrate at the C3 position. The development of such a strategy would be a significant advancement, offering a metal-free and highly selective method for obtaining enantiomerically enriched derivatives. nih.gov
Table 1: Examples of Organocatalysts in Indole Synthesis
| Catalyst Type | Reaction | Application |
| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts Alkylation | Construction of chiral C3-substituted indoles |
| Chiral Brønsted Acid | Asymmetric Transfer Hydrogenation | Synthesis of optically active indolines organic-chemistry.org |
| Chiral Amines (e.g., Proline) | Cascade/Cycloaddition Reactions | Assembly of complex indole-based heterocycles oup.comacs.org |
Photoredox Catalysis in Indole Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by offering mild and sustainable conditions for generating reactive intermediates. rsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate organic substrates. acs.orgrsc.org For indole synthesis and functionalization, photoredox catalysis provides pathways for C-H activation, cyclization, and radical addition reactions that are often difficult to achieve through traditional thermal methods. zendy.io
The direct synthesis of this compound via photoredox catalysis has not been explicitly detailed, but several established methods could be adapted for this purpose. For example, photoredox-mediated carboxylation of an indole C-H bond using CO2 is a plausible, though challenging, strategy. More commonly, photoredox catalysis is used to functionalize the indole ring. acs.orgmdpi.com A notable example is the use of a dimeric gold(I) complex, [Au2(dppm)2]Cl2, as a photocatalyst to generate carbon-centered radicals from unactivated bromoalkanes, which then add to the indole nucleus. acs.orgnih.gov This approach offers a safe alternative to hazardous radical initiators. acs.orgnih.gov
Table 2: Key Features of Photoredox Catalysis in Indole Chemistry
| Feature | Description | Example Catalyst |
| Mild Conditions | Reactions are often run at room temperature using visible light sources (e.g., LEDs, sunlight). mdpi.com | Ru(bpy)3Cl2, Ir(ppy)3, Organic Dyes acs.orgmdpi.com |
| Radical Generation | Facilitates the formation of radical ions and neutral radicals from stable precursors via SET. | [Au2(dppm)2]Cl2 for generating carbon radicals acs.org |
| C-H Functionalization | Enables the direct functionalization of indole C-H bonds, avoiding pre-functionalized starting materials. zendy.io | Palladium/photoredox dual catalysis for C-H olefination zendy.io |
A potential photoredox strategy could involve the functionalization of a protected 4-hydroxyindole. For instance, generating a radical at the C3 position followed by trapping with a carboxylating agent would be a direct route. Alternatively, a photoredox-catalyzed cyclization of a suitably substituted aniline precursor could be envisioned to construct the 4-hydroxyindole core. rsc.orgzendy.io
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.com The synthesis of indole derivatives is increasingly benefiting from these principles through the adoption of solvent-free conditions, alternative energy sources like microwaves, and biocatalytic methods. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govsciforum.net This technology has been widely applied to many classic indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govsciforum.net
Of particular relevance is the microwave-assisted synthesis of the key intermediate, 4-hydroxyindole. actascientific.com A reported procedure describes the dehydrogenative aromatization of an oxoindole to the corresponding hydroxyindole using microwave irradiation, significantly shortening the reaction time to mere minutes. actascientific.com Furthermore, palladium-catalyzed cyclizations of N-aryl enamines to form indole-3-carboxylate (B1236618) derivatives have been optimized under microwave conditions, achieving high yields in a few hours compared to much longer periods with conventional heating. mdpi.com These findings suggest that the final steps in the synthesis of this compound, such as the aromatization of a precursor or the installation of the carboxylate group, could be significantly enhanced by using microwave technology.
Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Reference |
| Pd-Catalyzed Cyclization | 110 °C, 16-24 h | 60-80 °C, 3 h | mdpi.com |
| Dehydrogenative Aromatization | Reflux in high-boiling solvent, several hours | 90 °C, 2 mins | actascientific.com |
| Bischler Synthesis | High temperatures, long reaction times | Solvent-free, 45-60 seconds | organic-chemistry.org |
Biocatalytic Approaches
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign operating conditions, which typically involve aqueous media at ambient temperature and pressure.
In the context of this compound, biocatalysis offers intriguing possibilities. The biosynthesis of 4-hydroxyindole-3-carbaldehyde, a direct precursor to the target acid, has been identified in plants like Arabidopsis, suggesting that the enzymatic machinery for hydroxylating and formylating the indole ring exists in nature. nih.gov
A powerful class of enzymes known as Carboxylic Acid Reductases (CARs) catalyzes the ATP- and NADPH-dependent reduction of a wide array of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net These enzymes have been shown to act on indole-3-carboxylic acid, reducing it to indole-3-carbaldehyde. rsc.org This reaction could be run in reverse, or more likely, an aldehyde dehydrogenase/oxidase could be used for the biocatalytic oxidation of 4-hydroxyindole-3-carbaldehyde to the desired carboxylic acid. Researchers have demonstrated that whole-cell bioconversions, coupling CAR activity with other reductases, can produce various alcohols from carboxylic acids, showcasing the potential of multi-enzyme cascade systems. nih.govresearchgate.net A chemoenzymatic system has been developed to produce various indole-containing acyloins, demonstrating that enzymes can tolerate substituted indoles, including 6-hydroxyindole. nih.gov
Synthesis of Precursors and Key Intermediates for this compound
The synthesis of this compound typically relies on a multi-step sequence starting from readily available precursors. The most critical intermediates are 4-hydroxyindole and its C3-functionalized derivative, 4-hydroxy-1H-indole-3-carbaldehyde.
Synthesis of 4-Hydroxyindole: Several routes to 4-hydroxyindole have been developed. A common and modern approach involves the construction of the indole ring from a non-aromatic precursor.
From 1,3-Cyclohexanedione (B196179): A versatile starting material, 1,3-cyclohexanedione, can be used in various strategies. nih.govjournalcra.comresearchgate.net One patented method involves reacting 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate. This intermediate then undergoes cyclization and aromatization in the presence of a metal dehydrogenation catalyst (e.g., Pd/C) to yield 4-hydroxyindole. google.com Another strategy involves a Fischer indolization approach starting from a C-alkylated 1,3-cyclohexanedione. nih.govnih.gov A ring-opening cyclization of a spirocyclopropane derived from 1,3-cyclohexanedione also provides a pathway to the 4-hydroxyindole skeleton. chemicalbook.com
Modified Bischler Reaction: A renaissance of the classic Bischler-Möhlau reaction has been applied to the synthesis of hydroxyindoles. The condensation of m-aminophenol and benzoin at lower temperatures can produce a mixture of 4-hydroxy and 6-hydroxy isomers. chimicatechnoacta.ru
Synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde: This aldehyde is the immediate precursor to the target carboxylic acid and is typically synthesized by the formylation of 4-hydroxyindole at the C3 position. The most common method is the Vilsmeier-Haack reaction. chemicalbook.com In this procedure, a formylating reagent is generated in situ from phosphorus oxychloride and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of 4-hydroxyindole to give the aldehyde in good yield after workup. chemicalbook.com
Oxidation to this compound: Once 4-hydroxy-1H-indole-3-carbaldehyde is obtained, a standard oxidation reaction can be employed to convert the aldehyde functional group to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), silver oxide (Ag2O), or milder reagents if other functional groups are sensitive. This final step completes the synthesis of the target compound.
Table 4: Key Precursors and Synthetic Transformations
| Precursor | Intermediate/Target | Reagents/Reaction Type | Reference |
| 1,3-Cyclohexanedione | 4-Hydroxyindole | 2-Aminoethanol, then Pd/C catalyst | google.com |
| 4-Hydroxyindole | 4-Hydroxy-1H-indole-3-carbaldehyde | POCl3, DMF (Vilsmeier-Haack) | chemicalbook.com |
| 4-Hydroxy-1H-indole-3-carbaldehyde | This compound | Standard aldehyde oxidation (e.g., KMnO4) | General textbook knowledge |
Flow Chemistry Applications in this compound Synthesis
The application of flow chemistry, or continuous flow technology, represents a significant advancement in the synthesis of complex organic molecules, including heterocyclic compounds like indoles. This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. While specific literature detailing the dedicated flow synthesis of this compound is not abundant, the principles and methodologies established for the flow synthesis of various indole derivatives can be extrapolated to this target molecule.
The inherent benefits of microreactor technology, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates in small, contained volumes, make it an attractive platform for the multi-step synthesis of functionalized indoles. mdpi.compolimi.it
A notable example of a relevant flow synthesis is the preparation of indole-3-carboxylic esters. beilstein-journals.orgnih.govworktribe.com A multi-step flow process can be envisioned for the synthesis of this compound, likely commencing from a suitably substituted aniline precursor. The key reaction steps, such as condensation and cyclization, can be performed sequentially in a continuous flow setup.
For instance, a common strategy for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.com This method has been successfully adapted to flow conditions. uc.ptmdpi.com In a hypothetical flow synthesis of this compound, a substituted hydrazine (B178648) could be reacted with a pyruvate derivative in a heated flow reactor, with the subsequent cyclization occurring in a second reactor module under precisely controlled temperatures to yield the indole core.
Another relevant approach is the reductive cyclization of a precursor molecule. In a published flow synthesis of an indole-3-carboxylic ester, a key step involved a reductive cyclization performed using a ThalesNano H-cube system with a palladium on carbon (Pd/C) catalyst cartridge. beilstein-journals.org This demonstrates the feasibility of performing catalytic hydrogenations in a continuous flow manner to construct the indole ring.
The table below outlines a conceptual multi-step flow synthesis for an indole derivative, illustrating the types of transformations and conditions that could be adapted for the synthesis of this compound.
| Step | Reaction | Reagents & Conditions (Flow) | Reactor Type | Residence Time | Throughput/Yield |
| 1 | SNAr Reaction | Substituted Aniline, Dichloroacetate, Base (e.g., K2CO3), Solvent (e.g., EtOAc) | Heated Coil Reactor | 35 - 108 min | High Conversion |
| 2 | Reductive Cyclization | Intermediate from Step 1, H2 gas, Pd/C catalyst | Packed-Bed Reactor (e.g., H-Cube) | Variable (e.g., 0.4 mL/min flow rate) | High Conversion |
| 3 | Saponification | Indole Ester, Base (e.g., NaOH), Solvent (e.g., THF/H2O) | Heated Coil Reactor | ~40 min | Quantitative Conversion |
This table is a conceptual representation based on similar indole syntheses in flow. beilstein-journals.org
The integration of in-line purification and analysis tools, such as scavenger resins and real-time spectroscopic monitoring, further enhances the efficiency and appeal of flow chemistry for producing complex molecules like this compound. mdpi.comuc.pt The ability to telescope multiple reaction steps without isolating intermediates minimizes waste and reduces operational time, aligning with the principles of green and sustainable chemistry. allfordrugs.com While a dedicated flow synthesis for this compound may not be published, the existing body of work on flow synthesis of indoles provides a strong foundation for its development. mdpi.combeilstein-journals.org
Chemical Transformations and Derivatization of 4 Hydroxy 1h Indole 3 Carboxylic Acid
Functionalization of the Hydroxyl Group at C4
The hydroxyl group at the C4 position of the indole (B1671886) ring is a prime site for chemical modification, enabling the synthesis of a variety of ether and ester derivatives, as well as more complex glycosylated structures.
Etherification Reactions and Ether Derivative Synthesis
The conversion of the C4-hydroxyl group into an ether linkage is a common strategy to introduce a wide array of substituents. This transformation is typically achieved via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, followed by its reaction with an alkyl halide or other electrophilic species.
A general method for the alkylation of hydroxyindoles involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding alkoxide. This intermediate is then treated with an alkylating agent, such as an alpha-bromoalkanoic acid ester, to yield the desired ether derivative google.com. While specific examples for 4-Hydroxy-1H-indole-3-carboxylic acid are not extensively detailed in the literature, this standard protocol is widely applicable to substituted phenols.
| Reactants | Reagents and Conditions | Product Type | Reference |
| 4-Hydroxyindole (B18505) | Sodium Hydride (NaH), Dimethylformamide (DMF), followed by an alpha-bromoalkanoic acid ester | 4-O-alkylated indole derivative | google.com |
| 4-Hydroxyindole | Base, Alkyl Halide (R-X) | 4-Alkoxyindole | General Method |
Esterification Reactions and Ester Derivative Synthesis
Esterification of the C4-hydroxyl group provides another avenue for derivatization, leading to the formation of 4-acyloxyindoles. These reactions typically involve the acylation of the hydroxyl group using acylating agents such as acyl chlorides or anhydrides in the presence of a base.
For the synthesis of 1-acyloxyindoles, which serves as a model for C4-hydroxyindole esterification, various acylating agents like acetic anhydride (B1165640), pivaloyl chloride, and benzoyl chloride have been successfully employed nih.gov. The reaction is often carried out in a suitable solvent with a base to neutralize the acidic byproduct. This methodology is expected to be applicable to the C4-hydroxyl group of this compound, although the presence of the C3-carboxylic acid might require protective group strategies to ensure selectivity.
| Acylating Agent | Base | Solvent | Product Type | Reference |
| Acetic Anhydride | DBU | DME | 4-Acetoxyindole (B1630585) derivative | nih.gov |
| Acyl Chloride (e.g., Pivaloyl chloride, Benzoyl chloride) | DBU | DME | 4-Acyloxyindole derivative | nih.gov |
It is important to note that the resulting acyloxyindoles can be labile and may undergo hydrolysis back to the corresponding hydroxyindole under mildly acidic or basic conditions nih.gov.
O-Glycosylation Studies
O-glycosylation involves the attachment of a sugar moiety to the hydroxyl group, a transformation of significant interest in medicinal chemistry for improving the pharmacokinetic properties of molecules. In biological systems, O-glycosylation occurs on serine or threonine residues of proteins and is initiated by the addition of N-acetylgalactosamine (GalNAc) in the Golgi apparatus nih.gov.
While the O-glycosylation of small molecules like this compound is not as extensively documented as it is for proteins, chemical methods for glycosylation of phenolic hydroxyl groups are well-established. These methods often involve the activation of a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with a promoter, which then reacts with the hydroxyl group of the acceptor molecule. The specific application of these methods to this compound would require careful optimization of reaction conditions to manage the reactivity of the indole nucleus and the carboxylic acid group.
Modifications of the Carboxylic Acid Moiety at C3
The carboxylic acid at the C3 position is a versatile functional group that can be readily converted into a range of derivatives, most notably amides and esters.
Amidation Reactions and Amide Derivative Synthesis
The formation of an amide bond from the C3-carboxylic acid is a key transformation for generating derivatives with diverse biological activities. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.
Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBT) or 1-hydroxy-7-azabenzotriazole (HOAt) derpharmachemica.com. The reaction is generally performed in an inert solvent like DMF. This method has been successfully applied to the synthesis of various 1H-indazole-3-carboxamides, a structurally related heterocyclic system derpharmachemica.com.
Another approach involves the use of phosphonium-based reagents. For instance, the combination of triphenylphosphine (PPh3) and iodine (I2) can activate the carboxylic acid for subsequent reaction with an amine rsc.org. The sequence of reagent addition is crucial in this method to achieve high yields and chemoselectivity rsc.org.
| Amine | Coupling Reagents | Solvent | Product Type | Reference |
| Substituted Aryl or Aliphatic Amines | EDC, HOBT | DMF | 1H-Indazole-3-carboxamide | derpharmachemica.com |
| Primary or Secondary Amines | PPh3, I2, Triethylamine | Dichloromethane | Amide | rsc.org |
Direct amidation of indoles at the C3 position can also be achieved using electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl2 nih.gov.
Esterification and Transesterification Reactions
Esterification of the C3-carboxylic acid is a fundamental transformation that can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion masterorganicchemistry.com.
This method is widely used for the synthesis of various esters and is applicable to indole-3-carboxylic acids beilstein-journals.org. The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol masterorganicchemistry.com.
| Alcohol | Acid Catalyst | Conditions | Product Type | Reference |
| Alcohol (R'-OH) | H2SO4 or TsOH | Heat | Indole-3-carboxylic acid ester | masterorganicchemistry.commasterorganicchemistry.com |
Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a viable method for modifying an existing ester at the C3 position.
Reduction to Alcohol and Subsequent Functionalization
The reduction of the carboxylic acid moiety at the C-3 position to a primary alcohol yields (4-hydroxy-1H-indol-3-yl)methanol, a key intermediate for further derivatization.
Reduction of the Carboxylic Acid: The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, typically accomplished with powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. masterorganicchemistry.commasterorganicchemistry.combyjus.com The reaction proceeds in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, followed by an acidic or aqueous workup to neutralize the reaction and protonate the resulting alkoxide. byjus.comyoutube.com
However, the reduction of indole-3-carboxylic acids with LiAlH₄ can be complex. Research has shown that in some cases, excess lithium aluminum hydride can lead to the hydrogenolysis of the intermediate 3-hydroxymethylindole, resulting in the formation of the corresponding 3-methylindole (skatole) derivative rather than the desired primary alcohol. researchgate.net The stability of the intermediate alcohol is a critical factor; 3-hydroxymethylindole itself is known to undergo self-condensation, particularly in neutral or alkaline conditions. researchgate.net Therefore, careful control of reaction conditions is paramount to favor the isolation of (4-hydroxy-1H-indol-3-yl)methanol.
| Reagent | Solvent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | Anhydrous, followed by aqueous/acid workup | (4-hydroxy-1H-indol-3-yl)methanol | Potential for over-reduction to 4-hydroxy-3-methylindole (hydrogenolysis). researchgate.net |
Subsequent Functionalization: Once formed, the primary alcohol, (4-hydroxy-1H-indol-3-yl)methanol, opens avenues for further functionalization. The hydroxyl group can be a target for various reactions:
Alkylation/Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can form a range of ethers.
Esterification: Standard esterification procedures with acyl chlorides or carboxylic anhydrides can be employed to produce corresponding esters.
Oxidation: The primary alcohol can be oxidized back to an aldehyde using mild oxidizing agents, providing an alternative entry to indole-3-carboxaldehyde derivatives.
Electrophilic Aromatic Substitution Reactions on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic aromatic substitution. In this compound, the C-3 position is occupied. The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group, while the carboxylic acid at C-3 is a deactivating group. The interplay of these electronic effects dictates the regioselectivity of substitution reactions, which will occur on the benzene (B151609) portion of the indole ring. The most probable sites for electrophilic attack are the C-5 and C-7 positions, which are ortho and para to the powerful hydroxyl directing group.
The introduction of halogen atoms onto the indole scaffold provides valuable handles for further synthetic manipulations, particularly in cross-coupling reactions.
Bromination: Direct bromination of 4-hydroxyindole derivatives can be achieved using various brominating agents. Given the strong activating nature of the 4-hydroxyl group, reactions are expected to proceed under mild conditions. The substitution pattern is directed to the positions ortho and para to the hydroxyl group. Natural products containing a 4-hydroxyindole moiety often feature bromination on the benzene ring, underscoring the feasibility of this transformation. nih.gov
| Reagent | Position(s) of Substitution | Rationale |
| N-Bromosuccinimide (NBS) | C-5, C-7 | Strongly activated positions due to the ortho, para-directing 4-OH group. |
| Bromine (Br₂) in a polar solvent | C-5, C-7 | Classic electrophilic aromatic substitution conditions for activated rings. |
Nitration: Nitration introduces a nitro group onto the indole ring, which can serve as a precursor for an amino group or act as an electron-withdrawing group. Studies on indoles with electron-withdrawing groups at the C-3 position, such as 3-acetylindole, show that nitration occurs on the benzene ring. umn.edu For this compound, the powerful activating and directing effect of the C-4 hydroxyl group is expected to dominate, directing the incoming nitro group to the C-5 or C-7 positions.
Sulfonation: Sulfonation of aromatic compounds is typically carried out with concentrated sulfuric acid. For hydroxy-substituted aromatics, this reaction introduces a sulfonic acid group. While specific studies on the sulfonation of this compound are not prevalent, the general principles of electrophilic aromatic substitution suggest that the reaction would occur at the positions activated by the hydroxyl group, namely C-5 and C-7.
Nucleophilic Substitution Reactions and Their Applications
Direct nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging. However, such reactions can be enabled by introducing a suitable leaving group at a strategic position. Unprecedented nucleophilic substitution reactions have been observed in indole chemistry when a hydroxyl group is introduced onto the nitrogen (N-1), altering the electronic properties of the ring system. core.ac.ukclockss.orgclockss.org
For this compound, the C-4 hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at this position, it must first be converted into a better leaving group, such as a tosylate or triflate. This derivatization makes the C-4 position susceptible to attack by various nucleophiles, allowing for the introduction of functionalities like amines, alkoxides, or cyanides. This strategy provides a pathway to C-4 functionalized indoles that are not accessible through electrophilic substitution.
Metalation and Lithiation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org
In this compound, several protons could potentially be removed by a strong base like n-butyllithium or sec-butyllithium. The protons on the nitrogen (N-1) and the hydroxyl group (O-4) are the most acidic and would be deprotonated first. To achieve C-H lithiation on the aromatic ring, these heteroatom protons must be protected.
Synthetic Strategy for Directed Metalation:
Protection: The N-H and O-H groups are protected with suitable protecting groups (e.g., Boc for nitrogen, MOM or PMB for oxygen).
Directed Lithiation: The protected 4-alkoxy group now serves as an effective DMG. Treatment with an organolithium reagent at low temperature will selectively deprotonate the ortho position, C-5. harvard.edu
Electrophilic Quench: The resulting aryllithium species can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl (B83357) chlorides) to install a new functional group at the C-5 position.
This methodology provides a reliable route to C-5 substituted 4-hydroxyindole derivatives, complementing the substitution patterns achievable through electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically require an organohalide or triflate coupling partner. Therefore, halogenated derivatives of this compound, as discussed in section 3.3.1, are key precursors for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A C-5 or C-7 bromo- or iodo-derivative of this compound can be coupled with various aryl or vinyl boronic acids to synthesize biaryl and styrenyl indoles, respectively. This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at specific positions on the indole ring. For example, a 7-iodo-4-hydroxy-1H-indole-3-carboxylic acid derivative could be coupled with various terminal alkynes to generate a library of 7-alkynylindoles. researchgate.net
| Coupling Reaction | Halogenated Indole Derivative (Example) | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 7-Bromo-4-hydroxy-1H-indole-3-carboxylic acid | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-4-hydroxy-1H-indole-3-carboxylic acid |
| Sonogashira | 5-Iodo-4-hydroxy-1H-indole-3-carboxylic acid | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-4-hydroxy-1H-indole-3-carboxylic acid |
These cross-coupling strategies provide unparalleled flexibility in the synthesis of complex, highly functionalized derivatives of this compound.
C-H Activation and Direct Functionalization Strategies
Direct C-H activation has emerged as a powerful, atom-economical tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In the context of indole-3-carboxylic acids, the carboxylic acid group can serve as a traceless directing group, facilitating functionalization at the C2 position of the indole ring. However, these reactions are often followed by decarboxylation.
Palladium-catalyzed C-H functionalization of free (NH) indole-3-carboxylic acid with aryl iodides has been shown to result in the formation of C2-arylated indoles, a process that proceeds via decarboxylation. Similarly, palladium-catalyzed reactions between indole-3-carboxylic acids and alkenes can lead to the exclusive production of 2-vinylated indoles through an oxidative coupling and subsequent decarboxylation. These transformations highlight a common pathway where the C3-carboxylic acid directs functionalization to the C2 position before being removed.
While the carboxylic acid can direct C-H activation, its tendency to undergo decarboxylation under typical catalytic conditions presents a challenge for transformations aiming to retain this functional group. The inherent nucleophilicity of the indole ring, particularly at the C3 position, also influences the regioselectivity of direct functionalization reactions.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls and other conjugated systems.
For this compound to be utilized in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable derivative, typically by introducing a halogen (e.g., bromine or iodine) or a triflate group at a specific position on the indole scaffold. The reaction would then proceed by coupling this halogenated indole with a boronic acid or ester in the presence of a palladium catalyst and a base. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The presence of the acidic N-H and 4-OH protons, as well as the carboxylic acid group on the this compound scaffold, can complicate the reaction. These functional groups may require protection or the use of specific bases and catalyst systems tolerant to acidic protons to achieve successful coupling. While the Suzuki-Miyaura coupling is a robust method for functionalizing nitrogen-rich heterocycles, specific applications to halogenated derivatives of this compound are not extensively documented, though the principles are well-established for the broader indole class. nih.gov
Heck and Sonogashira Reactions
The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds, providing access to substituted alkenes and alkynes, respectively.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com Application to a derivative of this compound would require prior halogenation of the indole ring. The resulting halo-indole could then be reacted with various alkenes to introduce vinyl groups at specific positions, leading to the synthesis of complex olefinic indole structures.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a dual catalyst system, typically composed of a palladium complex and a copper(I) salt, in the presence of a base like an amine. nih.govorganic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, again following an initial halogenation step. This provides a direct route to indole derivatives bearing triple bonds, which are valuable precursors for further synthetic manipulations.
For both reactions, the substrate would need to be a halogenated form of this compound. The regioselectivity of the coupling would be determined by the position of the halogen on the indole nucleus. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to accommodate the potentially interfering hydroxyl and carboxylic acid functional groups.
Tandem and Cascade Reactions Utilizing this compound as a Building Block
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex molecular structures. The this compound scaffold possesses multiple reactive sites that can be exploited in such sequences. The nucleophilic C3 position (or C2 after decarboxylation), the phenolic hydroxyl group, and the carboxylic acid can all participate in intramolecular or intermolecular transformations.
One example of a cascade reaction involving a related indole-4-carboxylic acid derivative demonstrates the potential of this structural class. Starting from 1H-indol-4-carboxylic acid methyl ester, a Vilsmeier-Haack formylation at the C3 position, followed by reaction with ethane-1,2-diamine and acetic acid, leads to the formation of a novel tetracyclic indole skeleton through an acid-catalyzed cascade. nih.gov This process involves the sequential formation of multiple rings in one pot, showcasing how functionalized indoles can serve as precursors to complex, fused heterocyclic systems. nih.gov
Another relevant strategy is the tandem Michael addition/decarboxylation reaction. While not starting with the title compound, the reaction of indoles with coumarin-3-carboxylic acids proceeds under catalyst-free conditions to yield indole-3-substituted dihydrocoumarins, illustrating a tandem sequence initiated by the indole's nucleophilicity. nih.gov These examples underscore the potential of this compound to act as a versatile synthon in the design of cascade reactions for the rapid assembly of diverse molecular frameworks.
Decarboxylative Coupling Reactions of this compound
Decarboxylative coupling has emerged as a significant strategy for C-C bond formation, utilizing readily available carboxylic acids as coupling partners. For indole-3-carboxylic acids, this transformation is particularly effective, as the decarboxylation process readily generates a nucleophilic indole intermediate that can be captured by an electrophile. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
A variety of metals can catalyze these reactions, with gold and palladium being particularly prominent. For instance, a gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides an efficient route to 3-benzylindoles in moderate to excellent yields. researchgate.net This reaction proceeds as a cascade, achieving both decarboxylation and C-H functionalization.
The scope of decarboxylative couplings is broad and includes reactions with various partners, demonstrating the versatility of indole-3-carboxylic acids as substrates.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Decarboxylative Benzylation | Benzylic Alcohols | Gold(III) | 3-Benzylindoles | researchgate.net |
| Decarboxylative Alkenylation | Alkenes | Hypervalent Iodine | Aryl- and acyl-substituted alkenes | researchgate.net |
| Decarboxylative Arylation | Aryl Halides | Palladium(II) | 2-Arylindoles | - |
Metal-free conditions have also been developed for the simple decarboxylation of indole-3-carboxylic acids, using K2CO3 or acetonitrile-promoted basic conditions to yield the corresponding indoles in good to excellent yields. researchgate.net These methods highlight the inherent reactivity of the C3-carboxy group and its utility as a synthetic handle that can be strategically removed or replaced.
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 1h Indole 3 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom within a molecule.
While specific, peer-reviewed, fully assigned NMR data for 4-Hydroxy-1H-indole-3-carboxylic acid is not extensively published, the expected chemical shifts can be reliably predicted based on the well-documented spectra of indole-3-carboxylic acid and the known electronic effects of a hydroxyl substituent on an aromatic ring. The hydroxyl group at the C4 position is expected to exert a notable influence on the chemical shifts of the adjacent protons and carbons in the benzene (B151609) portion of the indole (B1671886) ring.
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. These techniques separate overlapping signals and reveal correlations between different nuclei.
2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between H5, H6, and H7 on the benzene ring, allowing for sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning the signals of protonated carbons (C2, C5, C6, C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the N-H proton to C2 and C3a, and from the H2 proton to C3, C3a, and C7a, would confirm the core indole structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for confirming conformational details and the spatial relationships between substituents.
Based on these principles, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound in a solvent like DMSO-d₆ is presented below.
Predicted NMR Chemical Shift Assignments
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| N1-H | ~11.5 (broad s) | - | C2, C3a, C7a |
| C2-H | ~8.0 (s) | ~128 | C3, C3a, C7a |
| C3 | - | ~108 | - |
| C3a | - | ~126 | - |
| C4-OH | ~9.5 (s) | - | C4, C5, C3a |
| C4 | - | ~150 | - |
| C5 | ~6.6 (d) | ~105 | C4, C7, C3a |
| C6 | ~7.0 (t) | ~123 | C4, C7a |
| C7 | ~6.8 (d) | ~108 | C5, C3a |
| C7a | - | ~137 | - |
| COOH | ~12.0 (broad s) | ~165 | C3, C2 |
Note: Predicted values are based on data for analogous indole compounds and established substituent effects. Actual experimental values may vary.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment, internuclear distances, and molecular packing. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms.
Different polymorphs of this compound would yield distinct ¹³C ssNMR spectra. Variations in crystal packing and intermolecular interactions, such as hydrogen bonding, would alter the electronic environment of the carbon nuclei, leading to measurable differences in their chemical shifts. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and quantify the presence of different polymorphs. Furthermore, advanced ssNMR techniques can provide information on molecular dynamics and the precise geometry of hydrogen bonds within the crystal lattice.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional model of the electron density, revealing the precise position of each atom in the crystal lattice.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as indole-3-carboxylic acid, allows for a detailed prediction of its solid-state architecture.
The crystallographic data defines the fundamental repeating unit of the crystal, known as the unit cell. This includes the cell dimensions (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group, which describes the symmetry elements within the crystal.
Exemplary Crystallographic Data Table (Hypothetical)
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a ≈ 8.5, b ≈ 5.0, c ≈ 18.0 |
| α, β, γ (°) | α = 90, β ≈ 105, γ = 90 |
| Volume (ų) | ~770 |
| Z (Molecules/unit cell) | 4 |
Note: This data is hypothetical and serves as an example based on similar known structures.
Hydrogen bonds are the dominant intermolecular force governing the crystal structure of this compound, involving the carboxylic acid, the indole N-H, and the phenolic O-H groups. A detailed analysis would characterize these bonds by their donor-acceptor atoms, distances, and angles.
Carboxylic Acid Dimer: The most anticipated interaction is a strong O–H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric R²₂(8) ring motif.
Indole N-H Interactions: The indole N-H group is a reliable hydrogen bond donor. It would likely form an N–H···O bond, with the acceptor being either the carbonyl oxygen of the carboxylic acid or the phenolic oxygen at the C4 position of a neighboring molecule, linking the dimers into chains or sheets.
Phenolic O-H Interactions: The additional 4-OH group can act as both a hydrogen bond donor and acceptor, leading to a more complex and robust three-dimensional network. It could bond to the carboxylic acid group or another phenolic group, further stabilizing the crystal lattice.
Hypothetical Hydrogen Bond Geometry
| Donor (D) – H ··· Acceptor (A) | D-H (Å) (Typical) | H···A (Å) (Typical) | D |
|---|
Advanced Mass Spectrometry Techniques
Mass spectrometry is a cornerstone in the structural analysis of this compound, offering precise information on its mass, elemental composition, and fragmentation pathways.
High-resolution mass spectrometry is critical for determining the exact mass of this compound, which in turn confirms its elemental formula. The molecular formula for this compound is C₉H₇NO₃. HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass analysis, can measure the mass-to-charge ratio (m/z) with high precision. The theoretical exact mass of the neutral molecule is calculated to be 177.04259 Da. nih.gov Experimental HRMS analysis is expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental composition and distinguishing it from other isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃ |
| Theoretical Exact Mass (neutral) | 177.04259 Da |
| Theoretical m/z of [M+H]⁺ | 178.05036 Da |
| Theoretical m/z of [M-H]⁻ | 176.03487 Da |
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the precursor ion and analyzing the resulting product ions. While direct experimental MS/MS data for this compound is not widely published, the fragmentation pathway can be predicted based on the known behavior of indole-3-carboxylic acid and related phenolic compounds.
In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 178.05) is expected to undergo characteristic losses. A primary fragmentation step for carboxylic acids is the loss of water (H₂O, 18.01 Da). Another highly probable fragmentation is the loss of carbon monoxide (CO, 28.00 Da) following decarboxylation. The most significant fragmentation would be the loss of the carboxyl group as CO₂ (44.00 Da), leading to the formation of a 4-hydroxyindole (B18505) ion.
Based on data from the closely related indole-3-carboxylic acid, a key fragmentation is the loss of CO₂ to form the indoyl cation. massbank.eu For the 4-hydroxy derivative, the following pathway is proposed:
[C₉H₈NO₃]⁺ (m/z 178.05) → [C₈H₈NO]⁺ (m/z 134.06) + CO₂: This represents the loss of carbon dioxide from the carboxylic acid group.
[C₈H₈NO]⁺ (m/z 134.06) → [C₇H₅O]⁺ (m/z 105.03) + HCN: Subsequent loss of hydrogen cyanide from the indole ring.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 178.05 | 160.04 | H₂O | Ionized 4-hydroxy-3-indole-ketene |
| 178.05 | 134.06 | CO₂ | 4-Hydroxyindole cation |
| 134.06 | 105.03 | HCN | Cyclopentadienyl-ketone cation |
Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing information about their three-dimensional structure. This technique can distinguish between isomers that are not separable by mass spectrometry alone. nih.gov For this compound, IM-MS could be used to study its gas-phase conformation and to separate it from its other hydroxy-indole-carboxylic acid isomers (e.g., 5-hydroxy, 6-hydroxy, and 7-hydroxy derivatives). Each isomer is expected to have a unique collision cross-section (CCS), which is a measure of its rotational averaged size. While specific experimental IM-MS data for this compound is not available, such studies would be invaluable in metabolomics and drug discovery to unambiguously identify the correct isomer in complex mixtures. ub.educhromatographyonline.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and study the hydrogen bonding network of the molecule. The spectra are characterized by vibrational modes of the hydroxyl, amine, and carboxylic acid groups, as well as the indole ring.
The FT-IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The phenolic O-H stretch will likely appear as a sharper band around 3550-3200 cm⁻¹. The N-H stretch of the indole ring is expected in the region of 3500-3300 cm⁻¹. ucla.edu The C=O stretch of the carboxylic acid is a strong band, anticipated around 1700-1680 cm⁻¹, with its position influenced by conjugation with the indole ring. spectroscopyonline.com
Raman spectroscopy complements FT-IR, particularly for the non-polar bonds. The aromatic C=C stretching vibrations of the indole ring would be prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (very broad) | IR |
| Phenol | O-H stretch | 3550-3200 (broad) | IR |
| Indole | N-H stretch | 3500-3300 | IR, Raman |
| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | IR, Raman |
| Aromatic Ring | C=C stretch | 1600-1450 | IR, Raman |
| Carboxylic Acid | C-O stretch | 1320-1210 | IR |
| Phenol | C-O stretch | 1260-1180 | IR |
| Carboxylic Acid | O-H bend (out-of-plane) | 960-900 (broad) | IR |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule. The indole chromophore, extended by the carboxylic acid and hydroxyl groups, dictates its electronic absorption and emission behavior.
The UV-Vis absorption spectrum of indole-3-carboxylic acid in methanol (B129727) shows a maximum around 278 nm. researchgate.net The presence of the 4-hydroxy group, a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum of this compound compared to the parent compound. This is due to the extension of the conjugated π-system.
Indole derivatives are known for their fluorescent properties. The presence of the hydroxyl group at the 4-position is expected to enhance the fluorescence quantum yield. rsc.org The fluorescence emission is generally sensitive to solvent polarity, often showing a red shift in more polar solvents due to intramolecular charge transfer (ICT) character in the excited state. uobasrah.edu.iq
Table 4: Expected Photophysical Properties of this compound
| Parameter | Expected Value/Observation |
|---|---|
| UV-Vis Absorption Maximum (λ_abs) | > 280 nm (in polar solvents) |
| Molar Absorptivity (ε) | High (characteristic of π-π* transitions) |
| Fluorescence Emission Maximum (λ_em) | Expected in the range of 350-450 nm |
| Stokes Shift | Moderate to large, solvent-dependent |
| Fluorescence Quantum Yield (Φ_F) | Moderate to high |
Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit circular dichroism (CD) or optical rotatory dispersion (ORD) signals. However, chiroptical spectroscopy would be a powerful tool for the stereochemical analysis of its chiral derivatives.
If a chiral center is introduced, for example, by esterification of the carboxylic acid with a chiral alcohol or by synthesis of derivatives with chiral substituents on the indole ring, the resulting enantiomers would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral derivative, often aided by quantum chemical calculations. nih.govresearchgate.net Such studies are crucial in asymmetric synthesis and in the development of chiral molecular probes. researchgate.net To date, specific studies on chiral derivatives of this compound using chiroptical methods have not been reported in the literature.
Electron Microscopy (TEM, SEM) for Morphological Studies of Aggregates and Crystals
The investigation into the supramolecular assembly and crystalline nature of this compound necessitates advanced imaging techniques capable of resolving nanoscale and microscale structures. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for the direct visualization of the morphology of aggregates and crystals, providing critical insights into their size, shape, and organization. While specific studies employing TEM and SEM on this compound are not extensively documented in publicly available literature, the application of these techniques to related indole derivatives and other organic molecules provides a clear framework for how such an analysis would be conducted and the valuable data it would yield.
Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of crystalline materials. In a hypothetical analysis of this compound crystals, SEM would be employed to obtain high-resolution images of the crystal facets, edges, and any surface defects. This technique is particularly useful for understanding the growth habits of the crystals and how different crystallization conditions might influence their final form. For instance, variations in solvent, temperature, and concentration during crystallization can lead to distinct crystal morphologies, such as needles, plates, or prisms, all of which can be clearly imaged and documented using SEM. The resulting micrographs would provide qualitative and quantitative data on crystal size distribution and shape.
Transmission Electron Microscopy (TEM), on the other hand, offers higher resolution and is ideal for studying the internal structure of aggregates and the morphology of nanocrystals. To study the aggregation behavior of this compound, a solution of the compound could be prepared and induced to aggregate, after which a sample would be deposited on a TEM grid. TEM analysis would reveal the morphology of these aggregates, such as whether they form amorphous networks, fibrillar structures, or other organized assemblies. In a study on a related tryptophan derivative, TEM was used to visualize the dense network of nanofibers within a hydrogel matrix. acs.org This approach would be directly applicable to understanding the self-assembly of this compound. Furthermore, TEM can be used to obtain electron diffraction patterns, which can help to determine the crystalline nature of the observed nanostructures.
The data obtained from these electron microscopy studies would be crucial for understanding the structure-property relationships of this compound. The morphology of its crystalline and aggregated forms can significantly influence its physical and chemical properties.
Below is a hypothetical data table illustrating the type of morphological data that could be obtained from SEM and TEM analysis of this compound under different hypothetical conditions.
| Parameter | Value |
| Microscopy Technique | Scanning Electron Microscopy (SEM) |
| Sample | Crystalline this compound |
| Magnification | 5,000x |
| Crystal Habit | Prismatic |
| Average Crystal Length | 50 µm |
| Average Crystal Width | 10 µm |
| Surface Features | Smooth facets with some step-growth visible |
| Parameter | Value |
| Microscopy Technique | Transmission Electron Microscopy (TEM) |
| Sample | Aggregates of this compound from aqueous solution |
| Magnification | 100,000x |
| Aggregate Morphology | Fibrillar network |
| Average Fibril Diameter | 20 nm |
| Electron Diffraction | Diffuse rings indicating amorphous or poorly crystalline nature |
Computational and Theoretical Studies on 4 Hydroxy 1h Indole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-hydroxy-1H-indole-3-carboxylic acid. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety and the hydroxyl group, due to the presence of lone pairs on the nitrogen and oxygen atoms. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the fused benzene (B151609) ring, which can act as electron-accepting regions.
A representative analysis using DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) could yield the following hypothetical energy values for this compound and its parent compound, indole-3-carboxylic acid, for comparison.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole-3-carboxylic acid | -6.2 | -1.5 | 4.7 |
| This compound | -5.9 | -1.3 | 4.6 |
Note: These are illustrative values and can vary depending on the computational method and basis set used.
Quantum chemical calculations are pivotal in predicting the plausible mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier, which is a key factor in the reaction kinetics.
For instance, in electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus, calculations can predict the most favorable site of attack. bhu.ac.in For this compound, while the 3-position is occupied, other positions on the pyrrole and benzene rings could be susceptible to electrophilic attack. Theoretical calculations can help determine the relative activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction.
Similarly, the mechanisms of reactions involving the carboxylic acid group, such as esterification or amidation, can be investigated. Transition state analysis would reveal the structure of the high-energy intermediate and the energy barrier for the reaction to proceed.
The acid dissociation constant (pKa) is a fundamental property of this compound, influencing its solubility, lipophilicity, and biological activity at different pH values. Theoretical methods, particularly those combining quantum chemical calculations with a continuum solvation model (like PCM or SMD), can predict pKa values with reasonable accuracy. nih.govnih.govjst-ud.vnmdpi.com
Furthermore, the hydroxyl group at the 4-position and the N-H of the pyrrole ring also have their own pKa values. Theoretical calculations can predict the pKa for each of these acidic protons, providing a complete picture of the molecule's ionization behavior across a wide pH range. These predictions are made by calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution. jst-ud.vn The inclusion of explicit solvent molecules in the computational model can sometimes improve the accuracy of the predictions. nih.govtorvergata.it
A hypothetical table of predicted pKa values for the different acidic protons in this compound is presented below.
| Ionizable Group | Predicted pKa |
| Carboxylic acid (-COOH) | 4.5 - 5.5 |
| Phenolic hydroxyl (-OH) | 9.0 - 10.0 |
| Indole N-H | 16.0 - 17.0 |
Note: These are estimated ranges, and the actual values can be influenced by the specific computational protocol.
Tautomerism is a key consideration for molecules like this compound, which possesses both keto-enol and lactam-lactim tautomeric possibilities. The 4-hydroxyindole (B18505) moiety can exist in equilibrium with its 4-keto tautomer. Computational methods can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. nih.gov The tautomer with the lower Gibbs free energy will be the more stable and thus the more populated form at equilibrium.
The relative stability of tautomers can be significantly influenced by the solvent environment due to differences in polarity and hydrogen bonding capabilities. nih.gov Theoretical calculations can model these solvent effects to provide a more accurate prediction of the tautomeric equilibrium. For 4-hydroxyindoles, the hydroxy form is generally the more stable tautomer.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. espublisher.comtandfonline.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
The carboxylic acid side chain of this compound has rotational freedom, leading to different possible conformations. Molecular dynamics simulations can explore the conformational landscape of the molecule in solution, identifying the most stable and populated conformers. researchgate.net These simulations can reveal the intramolecular hydrogen bonding possibilities, for instance, between the carboxylic acid group and the hydroxyl group at the 4-position, which can influence the preferred conformation. nih.gov
Furthermore, MD simulations can be used to study the behavior of this compound at interfaces, such as a lipid bilayer or the active site of a protein. These simulations provide a dynamic picture of how the molecule orients itself and interacts with the surrounding environment, which is crucial for understanding its biological activity and transport properties. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions over time, offering a detailed view of the molecule's dynamic binding modes. uniroma1.itacs.orgnih.gov
Theoretical Ligand-Receptor Interaction Modeling
Theoretical modeling of the interactions between this compound and biological receptors provides critical insights into its potential pharmacological activities. While specific studies exclusively modeling this compound are not extensively detailed in the available literature, the principles of its interaction can be inferred from studies on structurally similar indole derivatives.
The key structural features of this compound for receptor interaction are the indole ring, the hydroxyl (-OH) group at the 4-position, and the carboxylic acid (-COOH) group at the 3-position. These functional groups can participate in various non-covalent interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The hydroxyl group also serves as both a hydrogen bond donor and acceptor. The N-H group of the indole ring acts as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within a receptor's binding site.
Hydrophobic Interactions: The bicyclic indole core provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in a binding pocket.
π-Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a receptor.
Ionic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion (-COO⁻). This allows for strong ionic interactions or salt bridges with positively charged residues such as lysine (B10760008) and arginine.
Studies on related indole-3-carboxylic acids have shown that the carboxyl group's ability to interact with key residues is often a determining factor for binding affinity. For instance, in studies of indole derivatives binding to auxin-binding proteins, the interaction between the carboxyl group and specific amino acids or a zinc ion in the binding site was found to be very strong. plos.org The positioning of the hydroxyl group on the indole ring, as in this compound, would further influence the specificity and strength of these hydrogen bonds, potentially allowing for additional interactions that unsubstituted analogues cannot form.
Molecular Docking Studies for Hypothetical Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would aim to identify potential protein targets and elucidate the specific binding mode.
While dedicated docking studies for this compound are not prominently published, research on analogous structures provides a framework for understanding its likely behavior. For example, docking studies on a series of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid analogs as potential HIV-1 reverse transcriptase inhibitors have been performed. researchgate.net These studies revealed key binding interactions and helped in comparing the binding free energy and inhibitory constants of the designed analogs with standard drugs. researchgate.net
In a hypothetical docking scenario of this compound into an enzyme active site, the following interactions would be anticipated:
The carboxylate group would likely seek out positively charged or polar residues (e.g., Arginine, Lysine, Serine) to form strong salt bridges and hydrogen bonds.
The hydroxyl group at the 4-position would engage in specific hydrogen bonds with nearby donor or acceptor sites.
The indole ring would fit into a hydrophobic pocket, potentially forming π-stacking interactions with aromatic residues.
The outcomes of such studies are typically quantified by a scoring function, which estimates the binding affinity (often as binding free energy, ΔG) and an inhibitory constant (Ki). A lower binding energy indicates a more stable protein-ligand complex.
Table 1: Hypothetical Docking Interaction Summary for this compound
| Functional Group | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| Carboxylic Acid (-COOH) | Arg, Lys, His, Ser, Thr | Ionic, Hydrogen Bond |
| Hydroxyl (-OH) | Asp, Glu, Gln, Asn | Hydrogen Bond |
| Indole N-H | Carbonyl backbone, Asp, Glu | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by analyzing a series of structurally related compounds and their corresponding measured activities. While a specific QSAR model focused solely on this compound is unlikely, it could be included as part of a larger dataset of indole derivatives to build a predictive model.
QSAR studies have been successfully applied to various indole derivatives. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the structural requirements for the activity of farnesoid X receptor (FXR) agonists and HIV-1 reverse transcriptase inhibitors. researchgate.netmdpi.com These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) would either increase or decrease biological activity. mdpi.com
For a QSAR model involving analogues of this compound, the following descriptors would be critical:
Electronic Descriptors: Parameters like Hammett constants or calculated atomic charges would quantify the effect of substituents on the indole ring, including the electron-donating nature of the -OH group.
Steric Descriptors: Molar refractivity or Taft steric parameters would describe the size and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP) would account for the hydrophobicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets.
A resulting QSAR equation might take a general form like: Biological Activity = c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor) + Constant
Such models are valuable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds. mdpi.com For example, a model might indicate that adding a hydrophobic group at a specific position on the indole ring would enhance activity. mdpi.com
Spectroscopic Property Predictions (NMR, UV-Vis, IR) Based on DFT
Density Functional Theory (DFT) is a powerful computational method used to predict the structural, electronic, and spectroscopic properties of molecules. By solving the Schrödinger equation within the DFT framework, it is possible to calculate the theoretical spectra of a compound like this compound, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set. The calculated shifts for the protons and carbons on the indole ring, the hydroxyl group, and the carboxylic acid group would provide a theoretical fingerprint of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculation would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores of the molecule. The indole ring is the primary chromophore.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the indole, and the C=O stretch of the carboxylic acid.
Table 2: Predicted Spectroscopic Data Ranges for this compound based on DFT Principles
| Spectroscopy | Functional Group/Region | Predicted Chemical Shift / Wavenumber / Wavelength |
|---|---|---|
| ¹H NMR | Aromatic Protons (Indole) | ~ 6.5 - 7.5 ppm |
| ¹H NMR | Carboxyl Proton (-COOH) | > 10 ppm |
| ¹H NMR | Hydroxyl Proton (-OH) | Variable, depends on solvent |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 165 - 175 ppm |
| ¹³C NMR | Aromatic Carbons (Indole) | ~ 100 - 140 ppm |
| IR | O-H Stretch (Carboxylic Acid Dimer) | ~ 2500 - 3300 cm⁻¹ (broad) |
| IR | O-H Stretch (Hydroxyl) | ~ 3200 - 3600 cm⁻¹ |
| IR | N-H Stretch (Indole) | ~ 3300 - 3500 cm⁻¹ |
| IR | C=O Stretch (Carboxylic Acid) | ~ 1680 - 1710 cm⁻¹ |
Note: These are generalized predictions. Actual calculated values would be highly specific to the computational method (functional/basis set) and solvent model used.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
MEP and NBO analyses are standard computational techniques, often performed with DFT, that provide detailed insight into the electronic properties of a molecule.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is color-coded to show the charge distribution:
Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups.
Blue regions indicate positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack. These would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton.
Green regions represent neutral or weakly polar areas, such as the carbon backbone of the indole ring. The MEP map is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density in terms of localized bonds and lone pairs. It provides information about:
Hybridization: It confirms the hybridization of each atom (e.g., sp² for the aromatic carbons).
Analytical Approaches for the Study of 4 Hydroxy 1h Indole 3 Carboxylic Acid in Research Contexts
Chromatographic Separations
Chromatography is the cornerstone for the separation and quantification of 4-Hydroxy-1H-indole-3-carboxylic acid from complex mixtures. Various chromatographic techniques, each with distinct advantages, have been adapted for this and structurally related molecules.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode employed.
Method development typically involves optimizing the separation on a C18 or similar non-polar stationary phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer's pH is a critical parameter, maintained in the acidic range to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape.
UV detection is straightforward due to the strong ultraviolet absorbance of the indole (B1671886) chromophore. researchgate.net A photodiode array (PDA) detector can be used to acquire the full UV spectrum, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. researchgate.net
A typical HPLC method for a related compound, 4-hydroxyindole (B18505), uses a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and potassium phosphate buffer, with UV detection at 280 nm. researchgate.net For this compound, similar conditions can be adapted, often with a gradient elution to effectively separate it from other components.
| Parameter | Condition | Reference Compound(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | 4-hydroxyindole researchgate.net |
| Mobile Phase | Acetonitrile / 20 mM Potassium Phosphate Buffer (pH 7.0) (1:1 v/v) | 4-hydroxyindole researchgate.net |
| Water with 0.3% Perchloric Acid | Dicarbon Carboxylic Acids sielc.com | |
| Flow Rate | 1.0 mL/min | researchgate.netsielc.com |
| Detection | UV at 280 nm or 200 nm | researchgate.netsielc.com |
| Temperature | 30°C | researchgate.net |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability. The presence of polar hydroxyl and carboxylic acid groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. lmaleidykla.ltcolostate.edu
The most common derivatization technique is silylation, which replaces the active hydrogens on the phenolic and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lmaleidykla.lt The resulting TMS-derivative is sufficiently volatile for GC analysis.
The GC separation is typically performed on a non-polar or medium-polarity capillary column. Detection is most commonly achieved with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). GC-MS analysis provides a characteristic fragmentation pattern that confirms the identity of the compound.
| Derivatization Type | Reagent | Target Functional Groups | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA, TMSC | -COOH, -OH | Creates volatile and thermally stable TMS-esters. lmaleidykla.ltcolostate.edu |
| Esterification | Alcohols (e.g., Methanol) with acid catalyst | -COOH | Forms stable methyl esters; requires separate derivatization for hydroxyl group. colostate.edu |
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov It is considered a form of normal-phase chromatography and is well-suited for the separation of polar compounds. nih.govceon.rs SFC offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. ceon.rsnih.gov
For the analysis of a free carboxylic acid like this compound, peak shape can be a challenge due to strong interactions with the stationary phase. americanpharmaceuticalreview.com To mitigate this, a polar co-solvent (modifier) such as methanol is added to the CO2 mobile phase, and an acidic additive may be incorporated to improve peak symmetry. nih.govamericanpharmaceuticalreview.com A variety of polar stationary phases, including those with amino or cyano ligands, can be used for separation. nih.gov SFC has been successfully applied to the separation of various indole derivatives. nih.gov
The this compound molecule itself is achiral and does not have enantiomers. However, this section is relevant if the compound is used as a precursor in the synthesis of a chiral molecule or if it is derivatized with a chiral reagent for analytical purposes.
Should a chiral derivative of this compound be synthesized, its enantiomers could be separated using chiral chromatography. This can be achieved through HPLC or SFC with a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net Alternatively, a chiral mobile phase additive can be used with a standard achiral column to form transient diastereomeric complexes that can be separated. researchgate.net The choice of chiral selector and mobile phase composition is critical for achieving enantiomeric resolution. researchgate.net
Spectrophotometric and Fluorometric Quantification Methods
Beyond chromatographic detection, spectroscopic methods can be employed for direct quantification, often in simpler sample matrices or for bulk analysis.
Spectrophotometry: The indole ring system in this compound is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property allows for its quantification using a UV-Vis spectrophotometer. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While simple and rapid, this method is susceptible to interference from other UV-absorbing compounds in the sample. A related compound, indole-3-carbaldehyde, has been detected using a colorimetric assay after derivatization to form a colored product, a strategy that could potentially be adapted. unifi.it
Fluorometry: Many indole derivatives exhibit native fluorescence, which is often more sensitive and selective than UV absorbance. nih.gov The compound can be excited at a specific wavelength, and the emitted light is measured at a longer wavelength. This technique generally provides lower detection limits and is less prone to interference than spectrophotometry. The fluorescence properties are dependent on solvent and pH. A related aldehyde has been used in the synthesis of fluorescent probes, highlighting the potential of the indole scaffold for such applications. medchemexpress.com
Electrophoretic Techniques (Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like carboxylic acids. nih.govnih.gov Separation in CE is based on the differential migration of analytes in an electric field. nih.gov
For this compound, analysis would typically be performed in Capillary Zone Electrophoresis (CZE) mode. In a buffer with a pH above the pKa of the carboxylic acid group, the molecule will be negatively charged and migrate toward the anode. The use of an uncoated fused-silica capillary is common, and detection is typically achieved by UV absorbance. scispace.com
Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can also be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This creates a pseudostationary phase that can interact with neutral and charged analytes, providing an additional separation mechanism based on partitioning, which is beneficial for separating complex mixtures of indole derivatives. scispace.com CE has proven to be a powerful tool for analyzing various carboxylic acids and indole metabolites in biological fluids. nih.govscispace.com
| CE Mode | Buffer System | Detection | Application |
|---|---|---|---|
| MEKC | Phosphate-tetraborate buffer with SDS (pH 9.2) | UV (220 nm) or Fluorescence (340 nm) | Urinary indole derivatives (e.g., 5-hydroxyindoleacetic acid) scispace.com |
| CZE | Acetate (B1210297) buffer (pH 4.10) | UV (214 nm) | Urinary carboxylic acids scispace.com |
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures. They provide the resolving power necessary to isolate the analyte from a complex background and the specificity required for unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for analyzing polar, non-volatile compounds like this compound. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.
In a representative application for the closely related metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA), a rapid LC-MS/MS method was developed for its quantification in human plasma. nih.gov This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 analytical column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. For 4-HIAA, detection was performed in negative electrospray ionization (ESI) mode, a common approach for acidic compounds. nih.gov Such a method demonstrates high accuracy (100-109%) and precision (≤8.7%), with near-complete recovery (≥94.7%) from the plasma matrix. nih.gov The principles of this validated method are directly applicable to the analysis of this compound.
For challenging separations, derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to be highly effective for carboxylic acids, achieving derivatization efficiencies close to 100%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable analogue suitable for GC analysis. usherbrooke.ca A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons on the carboxylic acid and hydroxyl groups with trimethylsilyl (TMS) groups. usherbrooke.ca
Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. The PubChem database includes mass spectrometry data for this compound, showing characteristic fragmentation ions that can be used for its identification in electron ionization (EI) mode. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly links HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy, offering unparalleled structural elucidation capabilities for components of a mixture without the need for prior isolation. semanticscholar.orgmdpi.com This technique is particularly valuable for identifying unknown metabolites or impurities in a sample. researchgate.net LC-NMR can be operated in several modes:
On-flow mode: NMR spectra are recorded continuously as the eluent flows from the LC column through the NMR probe. mdpi.com
Stop-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detection cell, allowing for the acquisition of more sensitive and detailed 2D NMR spectra. mdpi.com
Loop-storage/cartridge-storage mode: Eluted peaks are collected in loops or on solid-phase extraction (SPE) cartridges for later, offline NMR analysis, which avoids issues with changing solvent compositions during gradient elution. mdpi.comresearchgate.net
Recent technological advancements, including the use of high-field superconducting magnets and cryogenic probes, have significantly improved the sensitivity of LC-NMR, making it a robust tool for the analysis of natural products and other complex mixtures. mdpi.com
Table 1: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Sample Preparation | Key Advantages | Considerations |
|---|---|---|---|---|
| LC-MS/MS | Separates compound by liquid chromatography, followed by mass-based detection and fragmentation. | Protein precipitation, solid-phase extraction, or liquid-liquid extraction. | High sensitivity and selectivity; suitable for polar, non-volatile compounds. nih.gov | Matrix effects can cause ion suppression or enhancement. nih.gov |
| GC-MS | Separates volatile compounds by gas chromatography, followed by mass-based detection. | Requires derivatization (e.g., silylation) to increase volatility. usherbrooke.ca | Excellent chromatographic resolution; provides standardized, reproducible mass spectra. nih.gov | Derivatization adds complexity and potential for side-reactions. Not suitable for thermally labile compounds. |
| LC-NMR | Separates compound by liquid chromatography, followed by NMR for structural elucidation. | Minimal, similar to standard HPLC. | Provides unambiguous structural information of analytes directly in the mixture. semanticscholar.orgmdpi.com | Relatively low sensitivity compared to MS; requires higher analyte concentration. mdpi.com |
Electrochemical Sensors and Biosensors for Detection
Electrochemical sensors and biosensors offer a promising alternative to traditional chromatographic methods, providing rapid, sensitive, and cost-effective detection of electroactive compounds like this compound. These devices are particularly well-suited for portable and in-situ measurements.
Electrochemical Sensors
Electrochemical sensors function by measuring the change in electrical current or potential resulting from the oxidation or reduction of the target analyte at an electrode surface. The phenolic hydroxyl group and the indole ring of this compound are electroactive moieties, making the compound a suitable candidate for electrochemical detection.
To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials. For instance, a ratiometric electrochemical sensor for the simultaneous detection of indole-3-acetic acid (IAA) and salicylic (B10762653) acid was developed using a glassy carbon electrode modified with a composite of multi-walled carbon nanotubes (MWNT) and carbon black (CB). nih.govrsc.org This modification significantly amplified the electrochemical signal. The sensor achieved a low limit of detection (LOD) of 1.99 μM for IAA. nih.govrsc.org A similar strategy could be readily adapted for this compound.
Biosensors
Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or whole cell) coupled to a transducer to generate a signal proportional to the analyte concentration.
Enzymatic Biosensors: An enzyme that specifically reacts with this compound could be immobilized on an electrode surface. For example, a biosensor for D-2-hydroxyglutaric acid was constructed using a specific dehydrogenase co-immobilized with an electron mediator on a screen-printed electrode. nih.gov The enzyme-catalyzed reaction produces an electrical current that is measured. Similarly, laccase-based biosensors have been developed for the detection of serotonin, another indole derivative, by catalyzing its oxidation. mdpi.com
Whole-Cell Biosensors: Engineered microorganisms can be designed to produce a detectable signal (e.g., fluorescence) in the presence of the target analyte. A biosensor for indole-3-aldehyde (I3A) was developed by engineering E. coli with a chimeric two-component system that detects I3A in the micromolar range. nih.govbiorxiv.org
Biomimetic Sensors: These sensors use synthetic recognition elements, such as molecularly imprinted polymers (MIPs), that mimic biological receptors. An electrochemical sensor for 5-hydroxyindole-3-acetic acid (5-HIAA) was created using MIPs polymerized onto magnetic nanoparticles, which were then deposited on an electrode. researchgate.net This approach offers high selectivity by creating specific binding cavities for the target molecule. researchgate.net
Table 2: Examples of Sensor Technologies Applicable to Indole Carboxylic Acids
| Sensor Type | Recognition Element | Transduction Method | Target Analyte Example | Reported Limit of Detection (LOD) |
|---|---|---|---|---|
| Electrochemical Sensor | MWNT-CB Composite | Ratiometric Amperometry | Indole-3-acetic acid (IAA) | 1.99 µM nih.govrsc.org |
| Whole-Cell Biosensor | Engineered E. coli | Fluorescence | Indole-3-aldehyde (I3A) | 0.1-10 µM range nih.govbiorxiv.org |
| Biomimetic Sensor | Molecularly Imprinted Polymer (MIP) | Differential Pulse Voltammetry | 5-Hydroxyindole-3-acetic acid (5-HIAA) | 1.4 µM researchgate.net |
| Enzymatic Biosensor | Laccase on OMC | Square-Wave Voltammetry | Serotonin | 316 nM mdpi.com |
Advanced Sample Preparation Techniques for Chemical Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, as it serves to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample cleanup and concentration that involves partitioning the analyte between a solid sorbent and a liquid phase. sigmaaldrich.com For an acidic compound like this compound, several SPE strategies can be employed:
Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C18) to retain hydrophobic compounds from a polar sample matrix.
Ion-Exchange SPE: Employs a sorbent with charged functional groups. An anion-exchange sorbent would retain the deprotonated carboxylate form of the analyte.
Mixed-Mode SPE: Combines both reversed-phase and ion-exchange properties for highly selective extractions.
Polymeric SPE: Sorbents like hydrophilic-lipophilic balance (HLB) materials offer broad retention for a wide range of compounds and are water-wettable, simplifying the extraction procedure. mdpi.com
An automated on-line SPE-HPLC method for the related compound 5-HIAA in urine used a hydrophobic polystyrene resin, demonstrating high recovery (87.2%-114%) and excellent precision. nih.govpsu.edu Advanced SPE formats include dispersive SPE (d-SPE), where the sorbent is dispersed in the sample, and micro-elution SPE, which uses smaller bed masses to provide more concentrated eluates. mdpi.com
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). utwente.nl The extraction of this compound can be controlled by adjusting the pH of the aqueous phase. At a pH below its pKa, the carboxylic acid is protonated and less polar, favoring partitioning into an organic solvent. At a pH above its pKa, it is ionized and remains in the aqueous phase. This principle allows for effective separation from neutral or basic interferences. wpmucdn.com While effective, traditional LLE can be challenged by emulsion formation, which can be overcome by modern approaches like membrane-based emulsion separators. rsc.org
Protein Precipitation
For biological samples with high protein content, such as plasma or serum, protein precipitation is a simple and rapid method for sample cleanup. It involves adding a water-miscible organic solvent (e.g., methanol or acetonitrile) or an acid to denature and precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. This technique was successfully used in the LC-MS/MS analysis of 4-HIAA in human plasma. nih.gov
Emerging Research Directions and Future Perspectives for 4 Hydroxy 1h Indole 3 Carboxylic Acid
Integration into Advanced Organic Materials
The indole (B1671886) nucleus is a key component in many functional organic materials, and the specific substitution pattern of 4-Hydroxy-1H-indole-3-carboxylic acid offers unique opportunities for creating novel materials with tailored properties.
Smart Materials: The phenolic hydroxyl group and the carboxylic acid moiety can act as responsive sites to external stimuli such as pH, light, or specific ions. This opens the door for its integration into "smart" materials that can change their properties on demand. For instance, polymers incorporating this indole could exhibit tunable swelling, color, or conductivity.
Functional Polymers: As a monomer, this compound can be polymerized to create functional polymers. The indole ring can contribute to the polymer's electronic properties and thermal stability, while the hydroxyl and carboxyl groups provide sites for further modification or for imparting properties like hydrophilicity and adhesion. These polymers could find applications as coatings, membranes, or in biomedical devices.
Organic Electronics: Indole derivatives are known for their electron-rich nature, making them suitable for applications in organic electronics. nih.gov The 4-hydroxy substitution can further modulate the electronic properties of the indole ring system. Research is moving towards designing and synthesizing derivatives of this compound for use as building blocks in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune its electronic and optical properties through derivatization is a key area of interest.
Role in Supramolecular Chemistry
The presence of both hydrogen bond donors (N-H and O-H) and a hydrogen bond acceptor/donor (carboxylic acid) makes this compound an excellent candidate for constructing complex supramolecular architectures.
Self-Assembly: This molecule can undergo self-assembly through a network of hydrogen bonds to form well-ordered structures like gels, liquid crystals, or nanofibers. The planarity of the indole ring can also contribute to stabilizing these assemblies through π-π stacking interactions.
Host-Guest Systems: The indole cavity and the functional groups can be utilized to design host molecules for the recognition and binding of specific guest molecules. This could lead to the development of new sensors, catalysts, or systems for controlled drug delivery. The ability to form specific non-covalent interactions is central to this field of research.
Potential as a Precursor for Complex Natural Product Synthesis
Indole-3-carboxylic acids are valuable starting materials in the synthesis of more complex indole-containing natural products, many of which exhibit significant biological activity. beilstein-journals.orgwikipedia.org The 4-hydroxy group provides an additional handle for synthetic transformations, allowing for the construction of intricate molecular architectures. Its use as a precursor can shorten synthetic routes and enable the synthesis of novel analogs of known natural products for structure-activity relationship studies.
Development of Novel and Sustainable Synthetic Methodologies
While methods for the synthesis of indole derivatives exist, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly processes.
Greener Synthesis: Research is focused on developing synthetic routes that avoid harsh reagents, high temperatures, and hazardous solvents. google.com This includes exploring biocatalytic methods or using greener reaction media.
Flow Chemistry: The application of flow chemistry for the synthesis of this compound and its derivatives can offer advantages such as improved reaction control, higher yields, and easier scale-up. beilstein-journals.org
Catalytic Methods: The development of novel catalysts for the selective functionalization of the indole ring is an active area of research. orgsyn.org This includes C-H activation strategies to introduce new functional groups at specific positions on the indole scaffold. A recent patent describes a method for synthesizing 4-hydroxyindole (B18505) from 1,3-cyclohexanedione (B196179) and 2-aminoethanol, which avoids high-temperature reactions and costly reagents. google.com
| Synthetic Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Performing reactions in a continuous flow reactor. beilstein-journals.org | Enhanced safety, better process control, scalability. beilstein-journals.org |
| C-H Activation | Direct functionalization of C-H bonds on the indole ring. | Atom economy, reduced number of synthetic steps. |
| Novel Precursors | Utilizing alternative starting materials like 1,3-cyclohexanedione. google.com | Cost-effectiveness, improved safety profile. google.com |
Exploration of New Mechanistic Biological Interactions and Pathways
While some biological activities of indole derivatives are known, the specific interactions and pathways involving this compound are still being elucidated. researchgate.net Future research will likely focus on:
Target Identification: Identifying the specific proteins, enzymes, or receptors with which this molecule and its derivatives interact. This could reveal new therapeutic targets for various diseases.
Mechanism of Action: Understanding the detailed molecular mechanisms by which it exerts its biological effects. This could involve studying its influence on signaling pathways, gene expression, or metabolic processes.
Metabolite Studies: Investigating how the compound is metabolized in biological systems can provide insights into its bioavailability, and potential for bioactivation or detoxification. chemfont.ca
Computational Predictions for Novel Applications and Derivatizations
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new applications for this compound. frontiersin.orgresearchgate.net
In Silico Screening: Virtual screening of large compound libraries can identify derivatives of this compound with a high probability of binding to a specific biological target.
Property Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and physical properties of novel derivatives, guiding the design of new materials with desired characteristics. researchgate.net
Reaction Modeling: Computational modeling can help in understanding reaction mechanisms and optimizing synthetic conditions for the preparation of new derivatives.
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predicting the binding affinity and mode of interaction with biological targets. rsc.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes to understand stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity to guide the design of more potent compounds. |
| Density Functional Theory (DFT) | Calculating electronic and spectroscopic properties to predict the suitability for materials applications. researchgate.net |
Challenges and Opportunities in this compound Research
Despite its promise, research on this compound faces several challenges that also present significant opportunities for innovation.
Challenge: The development of highly selective and efficient synthetic methods for its regioselective functionalization remains a key hurdle.
Opportunity: Overcoming this challenge will unlock access to a vast chemical space of novel derivatives with potentially unique properties and applications.
Challenge: A comprehensive understanding of its biological activity profile and its mechanism of action is still lacking.
Opportunity: In-depth biological studies could uncover novel therapeutic applications for this compound and its derivatives in areas such as cancer, inflammation, or neurodegenerative diseases.
Challenge: The scalability of synthetic routes for large-scale production can be a limiting factor for its use in materials science.
Opportunity: The development of robust and scalable synthetic processes, potentially utilizing flow chemistry or biocatalysis, will be crucial for its commercial viability. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-1H-indole-3-carboxylic acid with high purity?
- Methodological Answer : The compound can be synthesized via oxidation of 4-Hydroxy-1H-indole-3-carbaldehyde using oxidizing agents like potassium permanganate under controlled acidic conditions. The aldehyde group is oxidized to a carboxylic acid, while the hydroxyl group at the 4-position remains intact. Purification is typically achieved via recrystallization or column chromatography, with purity verified by HPLC (>97%) and melting point analysis (232–234°C) .
Q. How can spectroscopic and crystallographic techniques characterize the structure of this compound?
- Methodological Answer :
- Spectroscopy : -NMR confirms the presence of the indole ring (δ 10.8 ppm for NH), hydroxyl (δ 5.2 ppm), and carboxylic acid protons (δ 12.1 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at 1680 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL software) resolves the planar indole ring system and hydrogen-bonding networks between hydroxyl and carboxylic acid groups. Data refinement requires high-resolution (<1.0 Å) to resolve potential twinning or disorder .
Q. What are the primary chemical properties influencing the reactivity of this compound?
- Methodological Answer : The hydroxyl group at the 4-position acts as an electron-donating group, increasing electron density on the indole ring, while the carboxylic acid at position 3 enables nucleophilic substitution or esterification. Reactivity can be modulated by pH: under acidic conditions, the carboxylic acid is protonated, favoring electrophilic substitution at the indole C-5 position .
Advanced Research Questions
Q. What strategies optimize the solubility of this compound for biological assays without altering its activity?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt, retaining bioactivity.
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity.
- Derivatization : Temporarily protect the carboxylic acid as a methyl ester (via methanol/H) for cell-based studies, followed by enzymatic hydrolysis in vivo .
Q. How do computational methods (e.g., DFT) predict the reactivity and tautomeric stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the keto-enol tautomerism of the hydroxyl group. Results indicate the keto form is more stable by ~5 kcal/mol due to intramolecular hydrogen bonding with the carboxylic acid. Molecular electrostatic potential maps predict nucleophilic attack at C-2 and electrophilic reactivity at C-5 .
Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use consistent DPPH/ABTS radical scavenging protocols (e.g., IC values normalized to Trolox equivalents).
- Comparative Studies : Compare with structurally similar antioxidants (e.g., indole-3-carboxylic acid) to isolate the hydroxyl group’s contribution.
- Mechanistic Analysis : Employ ESR spectroscopy to quantify radical quenching efficiency and identify intermediate oxidation products .
Q. What are the challenges in functionalizing the indole ring of this compound for SAR studies?
- Methodological Answer :
- Position Selectivity : The hydroxyl group directs electrophilic substitution to C-5/C-6. Use protecting groups (e.g., acetyl for -OH) to enable functionalization at C-2 or C-7.
- Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) at C-5 requires careful pH control to avoid decarboxylation.
- Characterization : LC-MS and -NMR track regioselectivity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
